Pyridoxamine phosphate

Description

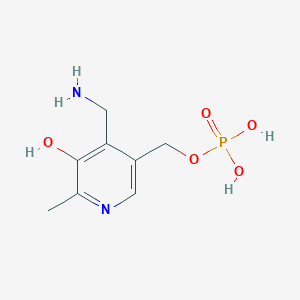

Structure

3D Structure

Properties

IUPAC Name |

[4-(aminomethyl)-5-hydroxy-6-methylpyridin-3-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N2O5P/c1-5-8(11)7(2-9)6(3-10-5)4-15-16(12,13)14/h3,11H,2,4,9H2,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMJGSOSNSPKHNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)CN)COP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N2O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

951-83-7 (hydrochloride) | |

| Record name | Pyridoxamine phosphate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3046825 | |

| Record name | Pyridoxamine phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pyridoxamine 5'-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001555 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

529-96-4 | |

| Record name | Pyridoxamine 5′-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridoxamine phosphate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridoxamine-5'-Phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02142 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pyridoxamine phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridoxamine phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIDOXAMINE PHOSPHATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q05R77UO7P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pyridoxamine 5'-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001555 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Multifaceted Mechanism of Pyridoxamine as a Potent Inhibitor of Advanced Glycation End-products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Advanced Glycation End-products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids. Their accumulation is a hallmark of aging and is significantly accelerated in diabetes mellitus, contributing to the pathogenesis of various chronic diseases, including nephropathy, retinopathy, and cardiovascular complications.[1][2] Pyridoxamine (PM), a vitamer of vitamin B6, has emerged as a promising therapeutic agent due to its remarkable ability to inhibit the formation of AGEs.[3][4] This technical guide provides an in-depth exploration of the multifaceted mechanism of action of pyridoxamine, moving beyond a superficial overview to a detailed analysis of its chemical and biological interactions within the complex cascade of the Maillard reaction. We will dissect its role as a potent scavenger of reactive carbonyl species, an inhibitor of post-Amadori pathways, a metal chelator, and an antioxidant. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of pyridoxamine's therapeutic potential and the scientific principles underpinning its efficacy.

The Pathological Landscape of Advanced Glycation End-products (AGEs)

The formation of AGEs is initiated by the Maillard reaction, a complex cascade of non-enzymatic reactions. It begins with the reversible formation of a Schiff base between a reducing sugar and a free amino group of a biological macromolecule. This Schiff base then undergoes rearrangement to form a more stable Amadori product. The subsequent, irreversible phase of the Maillard reaction involves a series of dehydrations, condensations, and oxidations of the Amadori product, leading to the formation of a diverse array of AGEs. Some of the most well-characterized and pathogenic AGEs include Nε-(carboxymethyl)lysine (CML), Nε-(carboxyethyl)lysine (CEL), pentosidine, and argpyrimidine.[5][6][7]

The pathogenicity of AGEs stems from their ability to:

-

Induce Protein Cross-linking: AGEs can form covalent cross-links between proteins, leading to altered tissue elasticity and function. This is particularly detrimental in long-lived proteins such as collagen in blood vessels and the lens of the eye.[8]

-

Trigger Oxidative Stress and Inflammation: The interaction of AGEs with their specific receptor, the Receptor for Advanced Glycation End-products (RAGE), activates intracellular signaling pathways that lead to the production of reactive oxygen species (ROS) and pro-inflammatory cytokines.

-

Impair Cellular Function: The accumulation of AGEs can directly impair the function of enzymes, receptors, and other proteins, disrupting normal cellular processes.

Given their significant contribution to disease pathology, the inhibition of AGE formation represents a critical therapeutic target.

The Core Mechanisms of Pyridoxamine's Anti-AGE Activity

Pyridoxamine's efficacy as an AGE inhibitor is not attributed to a single mode of action, but rather to a synergistic combination of multiple inhibitory mechanisms that target different stages of the Maillard reaction.

Potent Scavenging of Reactive Carbonyl Species (RCS)

A crucial step in the formation of many AGEs is the generation of highly reactive carbonyl species (RCS) from the degradation of carbohydrates and lipids. These RCS, such as methylglyoxal (MGO), glyoxal (GO), and 3-deoxyglucosone, are potent glycating agents that can rapidly react with proteins to form AGEs.[5][9]

Pyridoxamine acts as a highly effective "carbonyl trap," scavenging these toxic intermediates before they can inflict damage.[9][10] The primary amino group of pyridoxamine readily reacts with the carbonyl groups of RCS, forming stable, non-toxic adducts.[10] Studies have shown that pyridoxamine is particularly adept at trapping 1,2-dicarbonyls like MGO and GO, as well as 1,4-dicarbonyls.[11] This scavenging activity is a cornerstone of its protective effects, preventing the formation of a wide range of AGEs and advanced lipoxidation end-products (ALEs).[12][13]

Figure 1: Pyridoxamine scavenging of reactive carbonyl species.

Inhibition of Post-Amadori Pathways and Oxidative Degradation

The conversion of the relatively stable Amadori product to irreversible AGEs is a critical and often rate-limiting step in the Maillard reaction. This conversion is frequently mediated by oxidative processes. Pyridoxamine has been shown to inhibit these "post-Amadori" reactions, effectively halting the progression towards harmful AGE formation.[3][14]

One of the key mechanisms in this context is the inhibition of the oxidative degradation of the Amadori intermediate.[14] This is achieved through a combination of pyridoxamine's metal-chelating and antioxidant properties, which will be discussed in the following sections. By preventing the oxidation of the Amadori product, pyridoxamine significantly reduces the formation of AGEs such as CML.[7]

Figure 2: Pyridoxamine's inhibition of post-Amadori oxidative degradation.

Metal Ion Chelation

Transition metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺), are potent catalysts of the autoxidation of Amadori products.[15] These metal-catalyzed oxidation reactions significantly accelerate the formation of AGEs. Pyridoxamine possesses the ability to form stable complexes with these metal ions, effectively sequestering them and preventing their participation in the Maillard reaction.[14][15] This chelation activity is considered a fundamental mechanism of its AGE inhibitory action.[14][16] By binding to catalytic metal ions, pyridoxamine disrupts a key pathway for the generation of both RCS and the subsequent formation of AGEs.

Antioxidant Activity and Scavenging of Reactive Oxygen Species (ROS)

The formation of AGEs is intrinsically linked to oxidative stress. The Maillard reaction itself generates reactive oxygen species (ROS), and these ROS can, in turn, promote the formation of AGEs. Pyridoxamine has been demonstrated to possess primary antioxidant activity, capable of scavenging oxygen-centered radicals.[15][17] This antioxidant capacity provides an additional layer of protection by neutralizing the ROS that contribute to the propagation of the Maillard reaction.[15][18]

Experimental Protocols for Evaluating Pyridoxamine's Efficacy

The evaluation of potential AGE inhibitors like pyridoxamine relies on robust in vitro and in vivo experimental models.

In Vitro Glycation Assay using Bovine Serum Albumin (BSA)

This widely used assay assesses the ability of a compound to inhibit the formation of AGEs in a controlled environment.

Methodology:

-

Preparation of Solutions:

-

Prepare a solution of Bovine Serum Albumin (BSA) at a concentration of 20 mg/mL in 0.2 M phosphate-buffered saline (PBS), pH 7.4.

-

Prepare a solution of glucose at a concentration of 80 mmol/L in 0.2 M PBS.

-

Prepare stock solutions of pyridoxamine at various concentrations in 0.2 M PBS.

-

Add sodium azide (0.02%) to all solutions to prevent microbial growth.

-

-

Incubation:

-

In separate tubes, mix the BSA solution, glucose solution, and different concentrations of pyridoxamine.

-

Include a positive control (BSA + glucose) and a negative control (BSA only).

-

Incubate all tubes at 37°C for a period of 3 to 28 days.[19]

-

-

Assessment of AGE Formation:

-

Fluorescence Spectroscopy: Measure the formation of fluorescent AGEs using a fluorescence spectrophotometer with an excitation wavelength of 370 nm and an emission wavelength of 440 nm.[4][19] The percentage of inhibition is calculated relative to the positive control.

-

SDS-PAGE: Analyze the cross-linking of BSA by sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE). Increased cross-linking will result in the appearance of higher molecular weight bands.[19]

-

ELISA for Specific AGEs: Quantify the formation of specific AGEs like CML using commercially available ELISA kits.

-

In Vivo Studies in Animal Models of Diabetes

Animal models, such as streptozotocin (STZ)-induced diabetic rats, are crucial for evaluating the in vivo efficacy of AGE inhibitors.

Methodology:

-

Induction of Diabetes: Induce diabetes in rats by a single intraperitoneal injection of streptozotocin.

-

Treatment: Administer pyridoxamine to a group of diabetic rats, typically in their drinking water, for a specified period (e.g., 20 weeks).[5][20] Include untreated diabetic and non-diabetic control groups.

-

Sample Collection and Analysis:

-

Collect blood samples to measure plasma levels of AGEs, glucose, and other relevant biomarkers.

-

Harvest tissues of interest, such as the kidneys, eyes (lenses), and aorta, for histological analysis and quantification of AGE accumulation.[5][7][8]

-

Assess the development of diabetic complications, such as nephropathy (measured by albuminuria) and retinopathy (evaluated by histological examination of the retina).[7]

-

Quantitative Data Summary

The following table summarizes the inhibitory effects of pyridoxamine on AGE formation from various studies.

| Parameter | Experimental System | Pyridoxamine Concentration | Inhibition (%) | Reference |

| Fluorescent AGEs | BSA-Glucose in vitro | 20 mM | 78.4% | [4] |

| Argpyrimidine Formation | Diabetic Rat Lens (in vivo) | Treatment in drinking water | Significant Inhibition | [5][20] |

| Pentosidine Formation | Diabetic Rat Lens (in vivo) | Treatment in drinking water | Significant Inhibition | [5][21] |

| CML Formation | Diabetic Rat Skin Collagen (in vivo) | Treatment in drinking water | Significant Inhibition | [7] |

| CEL Formation | Diabetic Rat Skin Collagen (in vivo) | Treatment in drinking water | Significant Inhibition | [7] |

Conclusion and Future Directions

Pyridoxamine stands out as a potent and multifaceted inhibitor of Advanced Glycation End-products. Its ability to simultaneously scavenge reactive carbonyl species, inhibit post-Amadori oxidative pathways, chelate catalytic metal ions, and exert antioxidant effects makes it a highly promising therapeutic candidate for the prevention and treatment of diabetic complications and other age-related diseases.[3][4] Clinical trials have shown some positive effects, such as improvements in serum creatinine levels in patients with diabetic nephropathy and a tendency to increase bone formation markers in older women with type 2 diabetes.[1][22][23]

Future research should continue to explore the full therapeutic potential of pyridoxamine, including its efficacy in combination with other therapeutic agents and its long-term effects on various clinical endpoints. Further elucidation of its interactions with specific enzymatic pathways and its impact on the broader landscape of cellular signaling will provide a more complete understanding of its protective mechanisms. The development of more potent and specific pyridoxamine analogs could also open new avenues for therapeutic intervention in AGE-related pathologies.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Pyridoxamine and Aminoguanidine Attenuate the Abnormal Aggregation of β-Tubulin and Suppression of Neurite Outgrowth by Glyceraldehyde-Derived Toxic Advanced Glycation End-Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridoxamine: the many virtues of a maillard reaction inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitory Effect of Metformin and Pyridoxamine in the Formation of Early, Intermediate and Advanced Glycation End-Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyridoxamine inhibits maillard reactions in diabetic rat lenses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. olafurpall.substack.com [olafurpall.substack.com]

- 7. diabetesjournals.org [diabetesjournals.org]

- 8. Pyridoxamine prevents age-related aortic stiffening and vascular resistance in association with reduced collagen glycation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Natural and Synthetic Agents Targeting Reactive Carbonyl Species against Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. "Pyridoxamine, an Inhibitor of Advanced Glycation Reactions, Also Inhib" by Joelle M. Onorato, Alicia J. Jenkins et al. [scholarcommons.sc.edu]

- 13. researchgate.net [researchgate.net]

- 14. diabetesjournals.org [diabetesjournals.org]

- 15. How Does Pyridoxamine Inhibit the Formation of Advanced Glycation End Products? The Role of Its Primary Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Chelation: A Fundamental Mechanism of Action of AGE Inhibitors, AGE Breakers, and Other Inhibitors of Diabetes Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. How Does Pyridoxamine Inhibit the Formation of Advanced Glycation End Products? The Role of Its Primary Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Frontiers | Inhibition effect of AGEs formation in vitro by the two novel peptides EDYGA and DLLCIC derived from Pelodiscus sinensis [frontiersin.org]

- 20. karger.com [karger.com]

- 21. Pyridoxamine Inhibits Maillard Reactions in Diabetic Rat Lenses - ProQuest [proquest.com]

- 22. The Effects of the AGE Inhibitor Pyridoxamine on Bone in Older Women With Type 2 Diabetes: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Mechanistic targeting of advanced glycation end-products in age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Pyridoxamine-5'-Phosphate in the intricate World of Amino Acid Metabolism: A Technical Guide

Foreword: Beyond a Simple Cofactor - The Dynamic Nature of Pyridoxamine-5'-Phosphate

In the vast and interconnected network of cellular metabolism, the B-class vitamins stand out for their profound involvement as coenzymes in a myriad of enzymatic reactions. Among these, Vitamin B6, in its various forms, is a cornerstone of amino acid biochemistry. This guide delves into the core of this functionality, focusing on a specific, yet critically important vitamer: Pyridoxamine-5'-Phosphate (PMP). While its counterpart, Pyridoxal-5'-Phosphate (PLP), often takes the spotlight, a comprehensive understanding of amino acid metabolism is incomplete without a deep appreciation for the dynamic interplay and distinct roles of PMP.

This document is crafted for researchers, scientists, and drug development professionals who seek not just a recitation of textbook knowledge, but a nuanced, field-proven perspective on the causality behind the biochemical transformations orchestrated by PMP. We will explore the intricate mechanisms of PMP-dependent enzymes, provide robust experimental frameworks for their study, and shed light on their burgeoning significance as therapeutic targets. Our journey will be grounded in scientific integrity, with a commitment to providing authoritative, verifiable information to empower your research and development endeavors.

I. The Chemical Heart of the Matter: PMP and the Schiff Base

At the core of PMP's catalytic prowess lies its ability to form a Schiff base (an imine) with the carbonyl group of a substrate, typically an α-keto acid. This covalent linkage is the linchpin of PMP-dependent catalysis, facilitating a remarkable array of chemical transformations. The pyridine ring of PMP acts as an "electron sink," stabilizing the transient carbanionic intermediates that are central to these reactions.[1]

The catalytic cycle of many PMP-dependent enzymes, particularly the ubiquitous aminotransferases, operates through a "ping-pong" mechanism. This involves two distinct half-reactions:

-

First Half-Reaction: An amino acid substrate binds to the enzyme-PLP complex, forming an external aldimine. Through a series of electron rearrangements and proton transfers, the amino group is transferred to PLP, forming PMP and releasing an α-keto acid.[2]

-

Second Half-Reaction: The newly formed α-keto acid product dissociates, and a new α-keto acid substrate binds to the PMP-enzyme complex. The process is then reversed, with the amino group from PMP being transferred to the new α-keto acid, regenerating the PLP-enzyme complex and releasing a new amino acid.[2]

This elegant cyclical process allows for the seamless interconversion of amino acids and α-keto acids, a fundamental requirement for amino acid synthesis, degradation, and the shuttling of nitrogen throughout the body's metabolic pathways.

Visualizing the Core Mechanism: The Transamination Cycle

Sources

The Enzymatic Keystone of Vitamin B6 Metabolism: A Technical Guide to the Conversion of Pyridoxamine Phosphate to Pyridoxal Phosphate

Abstract

Pyridoxal 5'-phosphate (PLP) is the biologically active form of vitamin B6 and a critical coenzyme for over 140 enzymatic reactions essential for human health, playing a central role in amino acid metabolism, neurotransmitter synthesis, and heme biosynthesis.[1][2][3] The final and rate-limiting step in the intracellular synthesis of PLP is the conversion of pyridoxamine 5'-phosphate (PMP) and pyridoxine 5'-phosphate (PNP) to PLP, a reaction catalyzed by the flavin mononucleotide (FMN)-dependent enzyme, pyridox(am)ine 5'-phosphate oxidase (PNPO).[4][5] Dysregulation of this pivotal enzymatic step is linked to severe neurological disorders, most notably neonatal epileptic encephalopathy, underscoring its importance in cellular homeostasis.[4] This in-depth technical guide provides a comprehensive overview of the enzymatic conversion of PMP to PLP, detailing the structure and function of PNPO, the catalytic mechanism, and robust, field-proven experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical metabolic pathway.

Introduction: The Centrality of Pyridoxal 5'-Phosphate in Cellular Function

Pyridoxal 5'-phosphate is a versatile coenzyme that participates in a vast array of metabolic processes.[6] Its significance stems from its ability to form a Schiff base with the amino group of amino acids, acting as an electrophilic catalyst to stabilize various reaction intermediates.[6] This catalytic prowess makes PLP indispensable for:

-

Amino Acid Metabolism: PLP is a coenzyme for all transamination reactions and is involved in decarboxylation, deamination, and racemization of amino acids.[6]

-

Neurotransmitter Synthesis: The synthesis of key neurotransmitters such as serotonin, dopamine, GABA, and norepinephrine is dependent on PLP-requiring enzymes.[1][6]

-

Heme Biosynthesis: PLP is a cofactor for aminolevulinic acid synthase, a key enzyme in the heme synthesis pathway.[6]

-

Carbohydrate and Lipid Metabolism: PLP also plays a role in the metabolism of carbohydrates and lipids.[1]

Given its widespread importance, the cellular machinery for maintaining PLP homeostasis is tightly regulated. The enzymatic conversion of PMP to PLP by PNPO is a critical control point in this process.[4][5]

The Catalyst: Pyridox(am)ine 5'-Phosphate Oxidase (PNPO)

The conversion of PMP to PLP is catalyzed by pyridox(am)ine 5'-phosphate oxidase (PNPO), an FMN-dependent homodimeric enzyme.[4][7][8]

Structural and Functional Features

The PNPO enzyme is highly conserved across species, with extensive studies conducted on the human, E. coli, and yeast enzymes.[4][8] The human PNPO gene is located on chromosome 17.[9] The enzyme is a homodimer, with the active site formed at the interface of the two subunits.[4][7] Each subunit tightly binds one molecule of FMN as a cofactor, which is essential for the enzyme's catalytic activity.[4][7]

The structure of PNPO reveals a complex active site that accommodates both the substrate (PMP or PNP) and the FMN cofactor.[4][7] The pyridine ring of the substrate stacks against the isoalloxazine ring of FMN, facilitating electron transfer.[4]

Catalytic Mechanism

The enzymatic conversion of PMP to PLP by PNPO is an oxidative deamination reaction that utilizes molecular oxygen as the final electron acceptor.[7] The reaction can be conceptually divided into two half-reactions:

-

Reductive Half-Reaction: A hydride ion is transferred from the C4' of PMP to the FMN cofactor, reducing it to FMNH₂ and forming a PLP-imine intermediate. This intermediate is then hydrolyzed to yield PLP and ammonia.[4]

-

Oxidative Half-Reaction: The reduced FMN (FMNH₂) is re-oxidized by molecular oxygen, generating hydrogen peroxide (H₂O₂) and regenerating the FMN cofactor for the next catalytic cycle.[7][8]

The overall reaction is as follows: Pyridoxamine 5'-phosphate + O₂ + H₂O → Pyridoxal 5'-phosphate + NH₃ + H₂O₂[7]

Kinetic Properties

The kinetic parameters of PNPO can vary between species. Human PNPO exhibits a relatively low turnover number, indicating it is not a highly efficient enzyme.[5][8] The Kₘ values for both PMP and PNP are in the low micromolar range, suggesting a high affinity for its substrates.[8] PLP acts as a product inhibitor, providing a feedback mechanism to regulate its own synthesis.[5][8]

| Species | Substrate | Kₘ (µM) | kcat (s⁻¹) |

| Human | PMP | low µM range | ~0.2 |

| Human | PNP | low µM range | ~0.2 |

| E. coli | PMP | 50-fold higher than PNP | - |

| E. coli | PNP | - | - |

Table 1: Comparative Kinetic Parameters of PNPO. [4][8]

Clinical Significance and Drug Development Implications

PNPO Deficiency

Mutations in the PNPO gene lead to PNPO deficiency, an autosomal recessive metabolic disorder.[9] This deficiency results in reduced intracellular levels of PLP, leading to a severe form of neonatal epileptic encephalopathy that is often resistant to common anti-seizure medications.[10][11] Seizures typically begin within the first few days of life and can lead to severe neurodevelopmental impairment or death if left untreated.[10][11]

Treatment for PNPO deficiency involves lifelong supplementation with either PLP or, in some cases, pyridoxine (PN).[10][11] The responsiveness to PN is thought to be due to residual PNPO activity in some patients.[12]

PNPO as a Drug Target

The critical role of PLP-dependent enzymes in various metabolic pathways makes them attractive targets for drug development.[13][14] Understanding the structure and function of PNPO is crucial for designing inhibitors or modulators of this enzyme. For instance, inhibitors of PNPO could potentially be developed as antimicrobial agents by disrupting vitamin B6 metabolism in pathogenic organisms.[4] Conversely, activators of PNPO could be explored for conditions associated with PLP deficiency.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the expression, purification, and characterization of recombinant PNPO.

Expression and Purification of Recombinant Human PNPO

This protocol describes the overexpression of human PNPO in E. coli and its subsequent purification.

Step-by-Step Protocol:

-

Expression Vector: The cDNA for human PNPO can be cloned into a suitable expression vector, such as pET-28a, which incorporates an N-terminal His-tag for purification.[15]

-

Transformation: Transform competent E. coli cells (e.g., BL21(DE3)) with the PNPO expression plasmid.

-

Culture Growth: Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM and continue to incubate the culture at a lower temperature (e.g., 18-25°C) overnight.

-

Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF) and lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole) to remove non-specifically bound proteins. Elute the His-tagged PNPO with elution buffer (lysis buffer with 250-500 mM imidazole).

-

Dialysis: Dialyze the eluted protein against a suitable storage buffer (e.g., 50 mM potassium phosphate pH 7.5) to remove imidazole.[8]

-

Purity Assessment: Assess the purity of the recombinant PNPO by SDS-PAGE. A successful purification should yield a single band at the expected molecular weight (~26 kDa for the tagged protein).[15]

Enzymatic Activity Assay

The activity of PNPO can be determined spectrophotometrically by monitoring the formation of the Schiff base between the product, PLP, and a primary amine in the buffer, such as Tris.[16][17]

Step-by-Step Protocol:

-

Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing 0.1 M Tris-HCl buffer (pH 8.4), 10 µM FMN, and the purified PNPO enzyme (e.g., 5 µM).[16]

-

Incubation: Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

-

Reaction Initiation: Initiate the reaction by adding the substrate, PMP (e.g., 1.5 mM).[16]

-

Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 414 nm over time using a spectrophotometer. This absorbance corresponds to the formation of the PLP-Tris Schiff base.[16][17]

-

Activity Calculation: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient of the PLP-Tris adduct (4253 M⁻¹cm⁻¹).[17]

Conclusion

The enzymatic conversion of pyridoxamine phosphate to pyridoxal phosphate by PNPO is a cornerstone of vitamin B6 metabolism. Its fundamental importance is highlighted by the severe clinical consequences of its deficiency. For researchers in the fields of biochemistry, neuroscience, and drug development, a thorough understanding of PNPO's structure, mechanism, and kinetics is paramount. The protocols and information presented in this guide provide a solid foundation for further investigation into this critical enzyme, paving the way for new diagnostic and therapeutic strategies targeting the vitamin B6 metabolic pathway.

References

- Vertex AI Search. (n.d.).

- Proteopedia. (2022, February 8).

- di Salvo, M. L., et al. (2022). Pyridoxal 5′-Phosphate Biosynthesis by Pyridox-(am)

- Mills, P. B., & Clayton, P. T. (2022, June 23). PNPO Deficiency. GeneReviews®.

- Celli, M., et al. (2011). Pyridoxal 5'-phosphate enzymes as targets for therapeutic agents. PubMed.

- di Salvo, M. L., et al. (2003).

- Sant Joan de Déu Barcelona Children's Hospital. (n.d.). PNPO DEFICIENCY.

- MedlinePlus. (2024, March 27).

- Wikipedia. (2024, January 23).

- Wikipedia. (2023, November 29).

- MedlinePlus. (2024, March 27). PNPO gene.

- MedlinePlus. (2024, March 27).

- BenchChem. (2025).

- Plecko, B., et al. (2014). Pyridoxine-5'-phosphate oxidase (Pnpo) deficiency: Clinical and biochemical alterations associated with the C.347g>A (P.·Arg116gln)

- WikiGenes. (n.d.).

- RayBiotech. (n.d.).

- GlobalRx. (n.d.).

- PharmaSources.com. (2025, October 11). What is the relationship between pyridoxal phosphate (PLP)

- ResearchGate. (2025, August 9). Pyridoxal 5-Phosphate Enzymes as Targets for Therapeutic Agents | Request PDF.

- Wada, H., & Snell, E. E. (1961).

- Alghamdi, M., et al. (2021). Phenotypic and molecular spectrum of pyridoxamine‐5′‐phosphate oxidase deficiency. Wiley Online Library.

- Srisuk, N., et al. (2020). Recombinant Expression, Purification and Characterization of Pyridoxal 5ʹ-phosphate Synthase from Geobacillus sp. H6a, Thermophilic Bacterium Producing Extracellular Vitamin B6. PMC - NIH.

- Goyer, A., et al. (2015). Experimental Evidence for a Revision in the Annotation of Putative Pyridoxamine 5'-Phosphate Oxidases P(N/M)

- Barile, M., et al. (2024, January 23). Identification of the pyridoxal 5′‐phosphate allosteric site in human pyridox(am)ine 5. NIH.

- Musayev, F. N., et al. (2025, June 1). Inactive mutants of human pyridoxine 5′-phosphate oxidase: A possible role for a noncatalytic pyridoxal 5′-phosphate tight binding site.

- Sharma, S., et al. (2021). Complexities of pyridoxine response in PNPO deficiency. PMC - NIH.

- S., S., et al. (2021). Variable treatment response in a patient with pyridoxal N phosphate oxidase (PNPO) deficiency- understanding the paradox. NIH.

- Wada, H., & Snell, E. E. (1961). The Enzymatic Oxidation of Pyridoxine and Pyridoxamine Phosphates.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Articles [globalrx.com]

- 3. Phenotypic and molecular spectrum of pyridoxamine‐5′‐phosphate oxidase deficiency: A scoping review of 87 cases of pyridoxamine‐5′‐phosphate oxidase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pyridoxine 5′-phosphate oxidase - Wikipedia [en.wikipedia.org]

- 6. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]

- 7. proteopedia.org [proteopedia.org]

- 8. Structure and properties of recombinant human pyridoxine 5′-phosphate oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medlineplus.gov [medlineplus.gov]

- 10. PNPO Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Pyridoxal phosphate-responsive seizures: MedlinePlus Genetics [medlineplus.gov]

- 12. Complexities of pyridoxine response in PNPO deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyridoxal 5'-phosphate enzymes as targets for therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. raybiotech.com [raybiotech.com]

- 16. Experimental Evidence for a Revision in the Annotation of Putative Pyridoxamine 5'-Phosphate Oxidases P(N/M)P from Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identification of the pyridoxal 5′‐phosphate allosteric site in human pyridox(am)ine 5′‐phosphate oxidase - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Pyridoxamine Phosphate: A Technical Guide for Researchers

Abstract

Pyridoxamine 5'-phosphate (PMP) is a pivotal intermediate in the vitamin B6 salvage pathway, positioned at the crossroads of pyridoxamine (PM) metabolism and the synthesis of the active coenzyme, pyridoxal 5'-phosphate (PLP). While much of the therapeutic focus has been on its precursor, pyridoxamine, and its product, PLP, a deeper understanding of PMP's intrinsic bioactivities and its role as a key metabolic node is critical for drug development professionals. This technical guide provides an in-depth exploration of the therapeutic potential of pyridoxamine phosphate, synthesizing mechanistic insights, preclinical and clinical evidence, and detailed experimental protocols. We will elucidate its primary mechanisms of action, including the inhibition of advanced glycation end-product (AGE) formation and the mitigation of oxidative stress, with a particular focus on its implications for diabetic complications. This guide is intended to serve as a comprehensive resource for researchers and scientists dedicated to harnessing the therapeutic promise of this vital vitamer.

Introduction: Situating this compound in the Vitamin B6 Salvage Pathway

Vitamin B6 is not a single molecule but a group of six interconvertible compounds called vitamers: pyridoxine (PN), pyridoxal (PL), pyridoxamine (PM), and their phosphorylated forms. The salvage pathway is a critical two-step enzymatic process that converts dietary vitamin B6 into the biologically active coenzyme, PLP.[1] In the first step, pyridoxal kinase phosphorylates the unphosphorylated vitamers, trapping them within the cell and forming pyridoxine 5'-phosphate (PNP), pyridoxal 5'-phosphate (PLP), and pyridoxamine 5'-phosphate (PMP).[1] The second, rate-limiting step is catalyzed by pyridoxine-5'-phosphate oxidase (PNPO), which converts PNP and PMP into PLP.[1][2]

PMP's therapeutic potential is intrinsically linked to this pathway. It can be formed from dietary pyridoxamine and serves as a direct precursor to the active coenzyme PLP. Understanding this pathway is fundamental for designing experiments to probe the therapeutic effects of PMP.

Caption: The Vitamin B6 Salvage Pathway, highlighting the central role of PMP.

Core Therapeutic Mechanisms of this compound

The therapeutic promise of PMP stems from its multifaceted mechanisms of action, primarily centered on counteracting the pathological processes of glycation and oxidative stress.

Inhibition of Advanced Glycation End-Product (AGE) Formation

Advanced glycation end-products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids. AGE accumulation is a hallmark of aging and is significantly accelerated in diabetes, contributing to the pathogenesis of diabetic complications such as nephropathy, retinopathy, and neuropathy.[3][4]

Pyridoxamine has demonstrated potent inhibitory effects on AGE formation.[5][6] Its mechanisms include:

-

Trapping of Reactive Carbonyl Species (RCS): Pyridoxamine can scavenge reactive carbonyl intermediates, such as 3-deoxyglucosone, which are byproducts of protein glycation, thereby preventing them from reacting with proteins to form AGEs.[3][5]

-

Chelation of Metal Ions: Pyridoxamine can form stable complexes with metal ions that catalyze the oxidative reactions in the advanced stages of the Maillard reaction.[5][6]

As the phosphorylated form of pyridoxamine, PMP is expected to share these anti-glycation properties. Studies on pyridoxal phosphate (PLP), the active form derived from PMP, have shown its ability to inhibit the formation of AGEs by trapping 3-deoxyglucosone.[3][7] In preclinical models of diabetic nephropathy, PLP was found to be superior to pyridoxamine in inhibiting the accumulation of various AGEs in the glomeruli.[7][8]

Caption: Mechanism of AGE inhibition by this compound.

Attenuation of Oxidative Stress

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is a key pathogenic factor in numerous diseases, including diabetes and its complications. Pyridoxamine has been shown to possess primary antioxidant activity, capable of scavenging oxygen-centered radicals.[5][6]

The antioxidant properties of vitamin B6 vitamers are an area of active investigation. PLP, the downstream product of PMP, has been shown to exhibit antioxidant activity that may surpass that of vitamins C and E.[9] In critically ill surgical patients, higher plasma PLP levels were associated with increased antioxidant enzyme activities, such as superoxide dismutase (SOD).[9] The proposed antioxidant mechanisms for vitamin B6 compounds involve their ability to react with and scavenge peroxy radicals.[9] Furthermore, by acting as a coenzyme for enzymes involved in cysteine synthesis, PLP contributes to the production of the major intracellular antioxidant, glutathione.[9]

Therapeutic Applications in Diabetic Nephropathy

Diabetic nephropathy is a major microvascular complication of diabetes and a leading cause of end-stage renal disease. The therapeutic potential of pyridoxamine and its derivatives has been extensively studied in this context.

Preclinical Evidence

In streptozotocin (STZ)-induced diabetic rat models, administration of PLP demonstrated significant renoprotective effects.[3][7] These effects included:

-

Inhibition of albuminuria, glomerular hypertrophy, mesangial expansion, and interstitial fibrosis.[3][7]

-

Marked reduction in the accumulation of AGEs in the glomeruli.[7][8]

-

Significant inhibition of the expression of pro-fibrotic and pro-inflammatory mediators such as transforming growth factor-beta 1 (TGF-β1), type 1 collagen, fibronectin, and the receptor for AGEs (RAGE).[3][7]

Notably, in these studies, PLP was found to be more effective than pyridoxamine in ameliorating the markers of diabetic nephropathy.[4][7][8] This suggests that the conversion of pyridoxamine to its phosphorylated forms (PMP and subsequently PLP) is crucial for its therapeutic efficacy.

| Parameter | Diabetic Control | Pyridoxamine (PM) Treated | Pyridoxal Phosphate (PLP) Treated |

| Albuminuria | Increased | Significantly Inhibited | More Intensely Decreased than PM |

| Glomerular Hypertrophy | Present | Not Prevented | Prevented |

| Mesangial Expansion | Present | Not Prevented | Prevented |

| AGE Accumulation | High | Inhibited | Superior Inhibition to PM |

| TGF-β1 Expression | High | Inhibited | Superior Inhibition to PM |

| Data synthesized from studies in STZ-induced diabetic rats.[4][7] |

Clinical Investigations

Phase 2 clinical trials have evaluated the safety and efficacy of pyridoxamine in patients with type 1 and type 2 diabetes and overt nephropathy.[10] In a merged analysis of these studies, pyridoxamine treatment was associated with a significant reduction in the change from baseline in serum creatinine.[10] Furthermore, a trend towards decreased urinary TGF-β1 and circulating AGEs was observed.[10] While these trials focused on pyridoxamine, the results provide a strong rationale for the investigation of PMP, which may offer enhanced therapeutic benefits due to its position further down the metabolic pathway to the active coenzyme PLP.

Experimental Protocols for Investigating this compound

To rigorously evaluate the therapeutic potential of PMP, well-designed experimental protocols are essential. The following section provides detailed methodologies for key in vitro and analytical experiments.

Determination of PNPO Kinetic Parameters

Objective: To determine the Michaelis-Menten constant (Km) and the catalytic rate (kcat) of Pyridoxamine-5'-Phosphate Oxidase (PNPO) for its substrate, PMP. This is crucial for understanding the efficiency of PMP's conversion to PLP.

Causality: The kinetic parameters of PNPO for PMP will reveal the rate at which the active form, PLP, is generated. This is a critical determinant of the overall therapeutic effect, as many of the beneficial actions are attributed to PLP.

Self-Validation: The assay includes multiple substrate concentrations to generate a Michaelis-Menten curve, and the data should be fitted to the Michaelis-Menten equation to ensure the reliability of the calculated Km and Vmax.

Materials:

-

Purified PNPO enzyme

-

Pyridoxamine 5'-phosphate (PMP) substrate of varying concentrations

-

Reaction buffer (e.g., potassium phosphate buffer, pH 8.0)

-

Spectrophotometer or fluorometer to monitor PLP production or oxygen consumption

-

For discontinuous assays: a method to stop the reaction (e.g., acid quench) and a subsequent method for PLP quantification (e.g., HPLC).[2]

Procedure:

-

Enzyme and Substrate Preparation: Prepare stock solutions of PNPO and PMP in the reaction buffer.

-

Assay Setup: In a temperature-controlled cuvette (e.g., 25°C), add the reaction buffer and a fixed, non-saturating concentration of the PNPO enzyme.[2]

-

Initiate Reaction: Start the reaction by adding a known concentration of the PMP substrate.

-

Monitor Reaction: Continuously monitor the increase in absorbance or fluorescence corresponding to PLP formation, or the decrease in oxygen concentration.

-

Data Analysis: Calculate the initial reaction velocity for each PMP concentration. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. Calculate kcat from Vmax and the enzyme concentration.

In Vitro AGE Inhibition Assay

Objective: To quantify the ability of PMP to inhibit the formation of AGEs in vitro.

Causality: This assay directly measures the primary therapeutic mechanism of PMP in preventing the formation of harmful AGEs.

Self-Validation: The inclusion of a positive control (e.g., aminoguanidine) and a negative control (no inhibitor) allows for the validation of the assay's performance and the relative potency of PMP.

Materials:

-

Bovine Serum Albumin (BSA)

-

Ribose or glucose

-

Phosphate buffer (pH 7.4)

-

Pyridoxamine 5'-phosphate (PMP) at various concentrations

-

Aminoguanidine (positive control)

-

ELISA-based AGE detection kit or fluorescence spectroscopy

Procedure:

-

Reaction Setup: Prepare reaction mixtures containing BSA, a reducing sugar (e.g., ribose), and either PMP at different concentrations, aminoguanidine, or no inhibitor in phosphate buffer.[11]

-

Incubation: Incubate the mixtures at 37°C for a defined period (e.g., 24 hours) to allow for AGE formation.[11]

-

Quantification of AGEs: Measure the formation of AGEs using an ELISA-based method with anti-AGE antibodies or by measuring the characteristic fluorescence of AGEs (excitation ~370 nm, emission ~440 nm).[11]

-

Data Analysis: Calculate the percentage inhibition of AGE formation for each concentration of PMP compared to the no-inhibitor control.

Quantification of PMP in Biological Samples using UPLC-MS/MS

Objective: To accurately measure the concentration of PMP in biological matrices such as plasma or cerebrospinal fluid.[12][13]

Causality: This method is essential for pharmacokinetic and pharmacodynamic studies, allowing researchers to correlate tissue and plasma concentrations of PMP with therapeutic outcomes.

Self-Validation: The use of a stable isotope-labeled internal standard (e.g., this compound-d3) and the generation of a standard curve with known concentrations of PMP ensure the accuracy and precision of the quantification.

Materials:

-

UPLC-MS/MS system with electrospray ionization (ESI)[13]

-

Analytical column (e.g., C18)

-

Mobile phases (e.g., formic acid in water and acetonitrile)

-

PMP analytical standard

-

Stable isotope-labeled internal standard

-

Protein precipitation agent (e.g., acetonitrile or trichloroacetic acid)[13]

Procedure:

-

Sample Preparation: To a known volume of the biological sample, add the internal standard and the protein precipitation agent.[12][13]

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

-

Analysis: Inject the supernatant onto the UPLC-MS/MS system.

-

Data Acquisition: Monitor the specific mass transitions for PMP and the internal standard.

-

Quantification: Calculate the concentration of PMP in the sample by comparing the peak area ratio of PMP to the internal standard against a standard curve.

Caption: Integrated workflow for investigating the therapeutic potential of PMP.

Conclusion and Future Directions

Pyridoxamine 5'-phosphate stands as a promising therapeutic agent, particularly for the management of diabetic complications. Its dual action as an inhibitor of AGE formation and an antioxidant provides a strong mechanistic basis for its therapeutic potential. While preclinical and clinical studies have largely focused on pyridoxamine and pyridoxal phosphate, the evidence strongly suggests that PMP, as a key metabolic intermediate, warrants direct investigation.

Future research should focus on:

-

Head-to-head comparison studies: Directly comparing the efficacy and pharmacokinetics of PMP with pyridoxamine and PLP in relevant disease models.

-

Elucidation of PMP-specific activities: Investigating whether PMP possesses unique therapeutic properties independent of its conversion to PLP.

-

Clinical trials with PMP: Designing and conducting well-controlled clinical trials to evaluate the safety and efficacy of PMP in human populations, particularly those with diabetic nephropathy.

By leveraging the detailed experimental protocols and mechanistic insights provided in this guide, the scientific community can further unlock the therapeutic potential of this compound and pave the way for novel treatments for a range of metabolic and age-related diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. How Does Pyridoxamine Inhibit the Formation of Advanced Glycation End Products? The Role of Its Primary Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How Does Pyridoxamine Inhibit the Formation of Advanced Glycation End Products? The Role of Its Primary Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyridoxal phosphate prevents progression of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Pyridoxal phosphate prevents progression of diabetic nephropathy. | Semantic Scholar [semanticscholar.org]

- 9. Higher Plasma Pyridoxal Phosphate Is Associated with Increased Antioxidant Enzyme Activities in Critically Ill Surgical Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of pyridoxamine in combined phase 2 studies of patients with type 1 and type 2 diabetes and overt nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Validated UPLC-MS/MS method for the analysis of vitamin B6 pyridoxal 5́-phosphate, pyridoxal, pyridoxine, pyridoxamine, and pyridoxic acid in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

Pyridoxamine Phosphate: A Multi-faceted Inhibitor of Diabetic Complications

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Diabetes mellitus is characterized by chronic hyperglycemia, which precipitates a cascade of metabolic dysregulations leading to severe long-term complications, including nephropathy, retinopathy, and neuropathy. A central pathogenic mechanism is the non-enzymatic glycation of proteins and lipids, resulting in the formation of Advanced Glycation End-products (AGEs). The accumulation of AGEs, coupled with associated carbonyl and oxidative stress, inflicts progressive damage on tissues. Pyridoxamine (PM), a vitamer of vitamin B6, has emerged as a potent therapeutic candidate due to its unique multi-modal mechanism of action against the core drivers of these complications. This technical guide provides an in-depth exploration of Pyridoxamine's role in preventing diabetic sequelae, detailing its chemical mechanisms, summarizing key preclinical and clinical evidence, and outlining robust experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage Pyridoxamine's therapeutic potential.

The Pathophysiological Nexus: Hyperglycemia, Carbonyl Stress, and AGE Formation

The complications of diabetes are intrinsically linked to the biochemical consequences of elevated blood glucose. This hyperglycemic state accelerates the Maillard reaction, a non-enzymatic process where reducing sugars react with amino groups on proteins, lipids, and nucleic acids. This initially forms a reversible Schiff base, which rearranges into a more stable Amadori product.[1] Over time, these Amadori products undergo a series of irreversible reactions—including oxidation, dehydration, and condensation—to form a heterogeneous group of compounds known as Advanced Glycation End-products (AGEs).[2][3]

This process is exacerbated by "carbonyl stress," a condition characterized by the accumulation of highly reactive dicarbonyl compounds like methylglyoxal (MGO), glyoxal (GO), and 3-deoxyglucosone.[4][5] These reactive carbonyl species (RCS) are potent precursors to AGEs and are generated through glucose auto-oxidation and the degradation of glycated proteins.[1][4] Concurrently, these reactions generate significant Reactive Oxygen Species (ROS), creating a state of oxidative stress that further damages cellular components and accelerates AGE formation.[6][7] The accumulation of AGEs contributes to the pathology of diabetic complications by cross-linking proteins (e.g., collagen in blood vessel walls, leading to stiffness), and by binding to the Receptor for Advanced Glycation End Products (RAGE), triggering pro-inflammatory and pro-fibrotic signaling cascades.[8][9]

The Core Mechanism: Pyridoxamine's Three-Pronged Defense

Pyridoxamine distinguishes itself from other potential therapies by not targeting a single downstream effect of hyperglycemia, but by neutralizing the key reactive intermediates in the glycation cascade. Its efficacy stems from a combination of three primary mechanisms.[1][6]

-

Reactive Carbonyl Species (RCS) Scavenging: Pyridoxamine is a highly effective "carbonyl scavenger."[10] Its primary amine group readily reacts with and traps reactive dicarbonyl intermediates like MGO and GO, forming stable adducts.[1][6] This action prevents these potent precursors from reacting with proteins and lipids, thereby directly inhibiting the formation of AGEs and advanced lipoxidation end products (ALEs).[10]

-

Reactive Oxygen Species (ROS) Scavenging: Pyridoxamine exhibits significant antioxidant activity.[6][11] It can directly scavenge ROS, such as the hydroxyl radical, and can also inhibit the production of ROS by chelating transition metal ions like copper (Cu²⁺) and iron (Fe³⁺).[1][6]

-

Metal Ion Chelation: Transition metals are powerful catalysts in the oxidation of Amadori products to form AGEs.[1] Pyridoxamine forms stable complexes with these metal ions, preventing them from participating in the redox reactions that generate both ROS and AGEs.[1][6]

This multifaceted mechanism allows Pyridoxamine to inhibit glycation at multiple stages, from the post-Amadori oxidative steps to the trapping of key precursors, making it a robust therapeutic candidate.[1]

Caption: Pyridoxamine's multi-pronged mechanism of action.

Evidence in Key Diabetic Complications

The therapeutic rationale for Pyridoxamine is supported by a body of preclinical and clinical research targeting the major complications of diabetes.

Diabetic Nephropathy

Diabetic nephropathy remains a leading cause of end-stage renal disease (ESRD).[12] Pyridoxamine, developed under the name Pyridorin, has been the subject of several clinical trials.

Phase 2 studies involving patients with type 1 and type 2 diabetes and overt nephropathy showed that Pyridoxamine was well-tolerated and significantly reduced the change from baseline in serum creatinine (SCr), a key marker of kidney function.[13] In these studies, Pyridoxamine treatment also tended to decrease urinary TGF-β1, a pro-fibrotic cytokine, as well as the AGEs Nε-(carboxymethyl)lysine (CML) and Nε-(carboxyethyl)lysine (CEL).[13]

However, a larger 52-week trial in 317 patients with more advanced proteinuric type 2 diabetic nephropathy did not show a statistically significant change in the primary endpoint of SCr compared with placebo in the overall population.[12] A post-hoc analysis suggested a potential benefit for patients with less severe renal impairment (lower baseline SCr).[11] These mixed results highlight the critical importance of patient selection and intervention timing in drug development. Lessons from these pilot studies informed the design of the pivotal Phase 3 PIONEER-CSG-17 trial, emphasizing longer-term, time-to-event outcomes (e.g., a 50% increase in SCr or ESRD) and more stringent patient stabilization criteria prior to randomization.[14]

| Selected Clinical Trial Data for Pyridoxamine in Diabetic Nephropathy | |||

| Study/Analysis | Patient Population | Key Finding | Citation |

| Combined Phase 2 (PYR-206, 205/207) | Type 1 & 2 DM, overt nephropathy | Significantly reduced rise in serum creatinine (p < 0.03) | [13] |

| Post-hoc of Phase 2 | Type 2 DM, bSCr ≥1.3 mg/dl | Significant treatment effect on rise in serum creatinine (p = 0.007) | [13] |

| 52-Week Randomized Trial | Proteinuric Type 2 DN (mean SCr 2.2 mg/dl) | No significant change in SCr in the overall intent-to-treat population | [12] |

| Subgroup Analysis of 52-Week Trial | Lowest tertile for SCr (1.3-1.85 mg/dL) | Significant treatment effect for both PM doses vs. placebo (p = 0.046) | [11] |

| Pilot Study Analysis (PYR-210) | Type 2 DN, SCr <2.0 mg/dl | Trend towards a treatment effect (reduced ΔSCr) | [14] |

Diabetic Retinopathy

Diabetic retinopathy is a leading cause of blindness in adults. Preclinical studies provide strong evidence for Pyridoxamine's protective effects. In a key study using streptozotocin (STZ)-induced diabetic rats, a model that mimics many features of human diabetic retinopathy, 29 weeks of Pyridoxamine treatment yielded significant benefits.[10][15]

Compared to untreated diabetic rats, the Pyridoxamine-treated group showed:

-

Protection against capillary drop-out: The number of acellular capillaries, a hallmark of retinal vascular cell death, was increased more than threefold in diabetic animals, an effect that was prevented by Pyridoxamine.[10][15]

-

Normalization of Extracellular Matrix (ECM) Expression: Diabetes increased the retinal mRNA expression for fibronectin, collagen IV, and laminin. Pyridoxamine treatment limited these pro-fibrotic changes.[15]

-

Inhibition of AGE Accumulation: Pyridoxamine limited the increase of the AGE/ALE Nε-(carboxymethyl)lysine (CML) in the retinal vasculature.[10][15]

Importantly, in the same study, traditional antioxidants like Vitamin E and lipoic acid failed to protect against retinal capillary closure, suggesting that Pyridoxamine's carbonyl-scavenging activity is key to its superior efficacy in this context.[10][15]

Diabetic Neuropathy

Diabetic neuropathic pain is a common and debilitating complication.[8] The pathogenesis involves the activation of the RAGE receptor by AGEs in spinal cord neurons, which triggers downstream inflammatory signaling.

A study in diabetic rats demonstrated that Pyridoxamine could significantly alleviate mechanical allodynia (pain from a non-painful stimulus).[8][16] The mechanism was traced to the suppression of the spinal RAGE-NF-κB/extracellular signal-regulated kinase (ERK) signaling pathway.[8] By inhibiting the formation of AGEs, Pyridoxamine effectively prevents the initial trigger of this pain-perpetuating cascade. These findings position Pyridoxamine as a promising candidate for treating diabetic neuropathic pain.[8][16]

Caption: Pyridoxamine's inhibition of the AGE-RAGE pain pathway.

Experimental Protocols for Efficacy Assessment

For drug development professionals, robust and reproducible assays are paramount. The following section details validated methodologies for quantifying Pyridoxamine's core biological effects.

Protocol: Quantification of Specific AGEs in Tissue

This protocol is based on methods used to measure AGEs like CML in tissue collagen and is adaptable for other tissues.[17][18] It provides a precise, quantitative measure of AGE inhibition.

Causality: Measuring specific AGEs (e.g., CML, CEL) rather than relying solely on fluorescence provides a more accurate picture of the glycation burden, as many damaging AGEs are non-fluorescent.[19] High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or fluorimetric detection offers high sensitivity and specificity.[17][18]

Caption: Workflow for quantifying tissue AGEs.

Step-by-Step Methodology:

-

Sample Preparation:

-

Excise tissue sample and immediately freeze in liquid nitrogen.

-

Homogenize the tissue in a phosphate-buffered saline (PBS) solution containing protease inhibitors.

-

Perform delipidation by washing the homogenate sequentially with methanol and chloroform. Dry the resulting protein pellet.

-

-

Protein Hydrolysis:

-

Resuspend the protein pellet in a suitable buffer.

-

Perform extensive enzymatic hydrolysis. A sequential digestion using multiple enzymes (e.g., Proteinase K followed by Pepsin) is recommended to ensure complete breakdown into amino acids and small peptides.[18]

-

-

Derivatization (for fluorescent detection):

-

If not using MS, derivatize the amino acids in the hydrolysate. A common agent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), which reacts with primary and secondary amines to yield highly fluorescent, stable derivatives.[18]

-

-

HPLC Separation and Detection:

-

Inject the derivatized hydrolysate into an HPLC system equipped with a C18 reverse-phase column.

-

Elute the sample using a gradient of an appropriate mobile phase (e.g., acetonitrile and acetate buffer).

-

Detect the eluting AGEs using a fluorescence detector or a tandem mass spectrometer (LC-MS/MS) for highest specificity.

-

-

Quantification:

-

Run authentic standards for the AGEs of interest (e.g., CML, CEL) through the same process to create a standard curve.

-

Calculate the concentration of each AGE in the sample by comparing its peak area to the standard curve. Normalize the result to the initial protein content of the sample.

-

Protocol: Measurement of Oxidative Stress Markers

Assessing oxidative stress requires a multi-marker approach, as ROS are transient and difficult to measure directly.[20][21] This protocol combines assays for lipid peroxidation and key antioxidant enzymes.

Causality: Measuring both the damage (lipid peroxidation) and the defense capacity (antioxidant enzymes) provides a comprehensive assessment of oxidative status. Malondialdehyde (MDA) is a stable end-product of lipid peroxidation, making it a reliable biomarker of oxidative damage.[7] Superoxide Dismutase (SOD) and Catalase are primary antioxidant enzymes whose activity reflects the cell's ability to neutralize ROS.[22]

Step-by-Step Methodology:

-

Lipid Peroxidation (TBARS Assay for MDA):

-

Prepare a tissue homogenate or use plasma.

-

Add a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., trichloroacetic acid, TCA).

-

Incubate the mixture at high temperature (e.g., 95°C for 60 minutes). This allows MDA to react with TBA to form a pink-colored adduct.

-

Cool the samples and centrifuge to pellet any precipitate.

-

Measure the absorbance of the supernatant at ~532 nm using a spectrophotometer.

-

Quantify MDA concentration using a standard curve prepared with a known MDA standard (e.g., 1,1,3,3-tetramethoxypropane).[23]

-

-

Superoxide Dismutase (SOD) Activity Assay:

-

This assay is often based on the inhibition of a reaction that produces a colored product. For example, SOD activity can be measured by its ability to inhibit the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine/xanthine oxidase system.

-

Prepare tissue lysate.

-

In a multi-well plate, add the sample to a reaction mixture containing xanthine, NBT, and xanthine oxidase.

-

The rate of NBT reduction (color formation) is inversely proportional to the SOD activity in the sample.

-

Measure the change in absorbance over time at ~560 nm.

-

Calculate SOD activity relative to a standard SOD preparation.

-

-

Catalase Activity Assay:

-

This assay directly measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.

-

Prepare tissue lysate.

-

Add the sample to a solution of a known concentration of H₂O₂.

-

Monitor the decrease in H₂O₂ concentration over time by measuring the absorbance at 240 nm (where H₂O₂ absorbs light).

-

The rate of decrease in absorbance is directly proportional to the catalase activity in the sample.

-

Conclusion and Future Directions

Pyridoxamine phosphate stands out as a compelling therapeutic agent for diabetic complications due to its fundamental, multi-faceted mechanism of action. By neutralizing the reactive carbonyl and oxygen species that lie at the heart of the glycation cascade, it addresses a core pathological driver rather than a downstream symptom.[1][6] Preclinical data, particularly in retinopathy and neuropathy, are highly encouraging.[8][15] While clinical trial results in nephropathy have been nuanced, they provide crucial insights for future drug development, emphasizing the importance of early intervention in patients with preserved renal function.[11][14]

For drug development professionals, the path forward involves designing pivotal trials that incorporate these learnings. This includes focusing on patient populations at earlier stages of disease, utilizing long-term, clinically meaningful composite endpoints, and employing robust biomarker strategies—such as the direct measurement of AGEs and markers of carbonyl stress—to demonstrate target engagement and stratify patient responses. The comprehensive mechanistic rationale and existing safety data make Pyridoxamine a high-priority candidate for continued investigation in the fight against the devastating complications of diabetes.

References

-

How Does Pyridoxamine Inhibit the Formation of Advanced Glycation End Products? The Role of Its Primary Antioxidant Activity. National Institutes of Health. [Link]

-

Pyridorin in Type 2 Diabetic Nephropathy. PubMed Central, National Institutes of Health. [Link]

-

The AGE Inhibitor Pyridoxamine Inhibits Development of Retinopathy in Experimental Diabetes. American Diabetes Association. [Link]

-

The AGE inhibitor pyridoxamine inhibits development of retinopathy in experimental diabetes. PubMed. [Link]

-

Effect of Pyridorin in Patients With Diabetic Nephropathy. ClinicalTrials.gov. [Link]

-

[The role of carbonyl stress in the development of diabetic complications]. PubMed. [Link]

-

Pyridoxamine alleviates mechanical allodynia by suppressing the spinal receptor for advanced glycation end product-nuclear factor-κB/extracellular signal-regulated kinase signaling pathway in diabetic rats. PubMed Central, National Institutes of Health. [Link]

-

Glycotoxines, carbonyl stress and relevance to diabetes and its complications. PubMed. [Link]

-

Carbonyl Stress and Diabetic Complications. Ovid. [Link]

-

Glycation, Carbonyl Stress, EAGLEs, and the Vascular Complications of Diabetes. ResearchGate. [Link]

-

Pyridoxamine Dihydrochloride in Diabetic Nephropathy (PIONEER-CSG-17): Lessons Learned from a Pilot Study. Karger Publishers. [Link]

-

The AGE Inhibitor Pyridoxamine Inhibits Development of Retinopathy in Experimental Diabetes. ResearchGate. [Link]

-

Effects of pyridoxamine in combined phase 2 studies of patients with type 1 and type 2 diabetes and overt nephropathy. PubMed. [Link]

-

Mitigating diabetes associated with reactive oxygen species (ROS) and protein aggregation through pharmacological interventions. PubMed Central, National Institutes of Health. [Link]

-

Carbonyl stress and diabetic complications. PubMed. [Link]

-

Early Detection Is the Best Prevention—Characterization of Oxidative Stress in Diabetes Mellitus and Its Consequences on the Cardiovascular System. MDPI. [Link]

-

Pyridoxamine May Slow Early Diabetic Nephropathy. Medscape. [Link]

-

Oxidative Stress in Diabetes: Implications for Vascular and Other Complications. MDPI. [Link]

-

The AGE inhibitor pyridoxamine inhibits lipemia and development of renal and vascular disease in Zucker obese rats. PubMed. [Link]

-

Oxidative stress evaluation in diabetes. PubMed. [Link]

-

Pyridoxamine, an Inhibitor of Advanced Glycation End Product (AGE) Formation Ameliorates Insulin Resistance in Obese, Type 2 Diabetic Mice. Bentham Science Publishers. [Link]

-

Therapeutic interventions against accumulation of Advanced Glycation End products (AGEs). Medi-CENT Innovation. [Link]

-

(PDF) Pyridoxamine alleviates mechanical allodynia by suppressing the spinal receptor for advanced glycation end product-nuclear factor- κ B/extracellular signal-regulated kinase signaling pathway in diabetic rats. ResearchGate. [Link]

-

Assay of advanced glycation endproducts (AGEs): surveying AGEs by chromatographic assay with derivatization by 6-aminoquinolyl-N-hydroxysuccinimidyl-carbamate and application to Nepsilon-carboxymethyl-lysine. PubMed Central. [Link]

-

Pyridoxamine prevents complications of aging and diabetes. Olafur's Substack. [Link]

-

Anti-diabetic study of vitamin B6 on hyperglycaemia induced protein carbonylation, DNA damage and ROS production in alloxan induced diabetic rats. PubMed Central. [Link]

-

What is the best marker to evaluate oxidative stress in people with diabetes?. ResearchGate. [Link]

-

Pyridoxine and pyridoxamine inhibits superoxide radicals and prevents lipid peroxidation, protein glycation, and (Na+ + K+)-ATPase activity reduction in high glucose-treated human erythrocytes. ResearchGate. [Link]

-

Delayed Intervention With Pyridoxamine Improves Metabolic Function and Prevents Adipose Tissue Inflammation and Insulin Resistance in High-Fat Diet–Induced Obese Mice. American Diabetes Association. [Link]

-

Pyridoxal phosphate prevents progression of diabetic nephropathy. PubMed. [Link]

-

The influence of pyridoxine in diabetic peripheral neuropathy. PubMed. [Link]

-

The Influence of Pyridoxine in Diabetic Peripheral Neuropathy. American Diabetes Association. [Link]

-

Vitamin B6 and Diabetes: Relationship and Molecular Mechanisms. National Institutes of Health. [Link]

-

The Influence of Pyridoxine in Diabetic Peripheral Neuropathy. American Diabetes Association. [Link]

-

Advanced Glycation End Products (AGEs): Biochemistry, Signaling, Analytical Methods, and Epigenetic Effects. PubMed Central, National Institutes of Health. [Link]

-

Pyridoxamine Inhibits Alpha-dicarbonyl-mediated Modifications of Lens Proteins in Diabetic Rats. IOVS. [Link]

-

(PDF) The AGE Inhibitor Pyridoxamine Inhibits Development. Amanote Research. [Link]

-

Pyridoxine Effect on the Blood Glucose Level in Type 2 Diabetic Patients. ClinicalTrials.gov. [Link]

-

Pyridoxal 5 '-phosphate (PLP) deficiency might contribute to the onset of type I diabetes. ResearchGate. [Link]

-

Insights into the Cardioprotective Effects of Pyridoxine Treatment in Diabetic Rats: A Study on Cardiac Oxidative Stress, Cardiometabolic Status, and Cardiovascular Biomarkers. PubMed Central. [Link]

-

Diabetes mellitus and oxidative stress—A concise review. PubMed Central, National Institutes of Health. [Link]

Sources

- 1. How Does Pyridoxamine Inhibit the Formation of Advanced Glycation End Products? The Role of Its Primary Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. Carbonyl stress and diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glycotoxines, carbonyl stress and relevance to diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mitigating diabetes associated with reactive oxygen species (ROS) and protein aggregation through pharmacological interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diabetes mellitus and oxidative stress—A concise review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyridoxamine alleviates mechanical allodynia by suppressing the spinal receptor for advanced glycation end product-nuclear factor-κB/extracellular signal-regulated kinase signaling pathway in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyridoxal phosphate prevents progression of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. Pyridoxamine May Slow Early Diabetic Nephropathy [medscape.com]

- 12. Pyridorin in Type 2 Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of pyridoxamine in combined phase 2 studies of patients with type 1 and type 2 diabetes and overt nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. karger.com [karger.com]

- 15. The AGE inhibitor pyridoxamine inhibits development of retinopathy in experimental diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The AGE inhibitor pyridoxamine inhibits lipemia and development of renal and vascular disease in Zucker obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Assay of advanced glycation endproducts (AGEs): surveying AGEs by chromatographic assay with derivatization by 6-aminoquinolyl-N-hydroxysuccinimidyl-carbamate and application to Nepsilon-carboxymethyl-lysine- and Nepsilon-(1-carboxyethyl)lysine-modified albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Advanced Glycation End Products (AGEs): Biochemistry, Signaling, Analytical Methods, and Epigenetic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Oxidative stress evaluation in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]